4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide
Description
4-Methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by two methoxy-substituted aromatic rings connected via an ethyl linker. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-20-14-5-3-13(4-6-14)11-12-17-22(18,19)16-9-7-15(21-2)8-10-16/h3-10,17H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJJVDWZGCVDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-(4-methoxyphenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also improve the efficiency of the synthesis process by allowing for better control of reaction parameters and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]amine.
Substitution: Formation of various substituted derivatives, depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent, particularly against breast cancer cell lines.
- Mechanism of Action : The compound exhibits significant inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibiting CA IX can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
-
Case Study Findings :
- A study demonstrated that derivatives of benzenesulfonamides, including this compound, showed selective inhibition of CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating strong efficacy against cancer cells while sparing normal cells .
- In vitro tests revealed that the compound induced apoptosis in MDA-MB-231 breast cancer cells, increasing annexin V-FITC positive staining significantly compared to controls .
| Compound | CA IX IC50 (nM) | Apoptosis Induction (Fold Increase) |
|---|---|---|
| 4e | 10.93 | 22 |
| 4g | 17.00 | Not specified |
| 4h | 26.00 | Not specified |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- Inhibition Studies :
- Biofilm Formation : The ability to inhibit biofilm formation is crucial for treating chronic infections. The compound demonstrated significant anti-biofilm activity against K. pneumoniae, suggesting its potential for therapeutic applications in infectious diseases .
Pharmacological Insights
The pharmacokinetic properties of the compound have been assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies.
- Predictive Studies : Compounds similar to this sulfonamide have shown favorable ADMET profiles, indicating good absorption and low toxicity risks . This suggests that derivatives could be developed into viable therapeutic agents.
Synthesis and Derivative Development
The synthesis of this compound involves standard organic chemistry techniques such as arylation and sulfonamidation.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways in the body. The sulfonamide group can inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition can lead to the disruption of bacterial growth and replication, making the compound effective as an antibacterial agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s closest analogs differ in substituents, linker groups, and heterocyclic appendages:
Key Observations :
- Heterocyclic Appendages : Compounds like 26b (imidazothiazole-pyrimidine) and 33 (oxadiazole) exhibit enhanced target selectivity and potency due to π-π stacking and hydrogen-bonding interactions with enzymes or receptors .
- Linker Flexibility : The ethyl linker in the target compound balances rigidity and flexibility, whereas bulkier linkers (e.g., in 26b ) may restrict conformational freedom but improve binding affinity .
Crystallographic and Spectroscopic Data
- Crystal Structures: Analog 4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide () crystallizes in monoclinic symmetry with intermolecular hydrogen bonds stabilizing the sulfonamide group. This suggests similar packing efficiency for the target compound .
- NMR/IR Profiles : Methoxy groups in the target compound are expected to show characteristic ¹H NMR signals at δ 3.7–3.9 ppm and IR stretches near 1250 cm⁻¹ (C-O-C), consistent with analogs in and .
Biological Activity
4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This compound, belonging to the class of benzenesulfonamides, has demonstrated potential in various therapeutic applications, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a sulfonamide group, methoxy substituents, and an ethyl linkage to a phenyl ring, contributing to its unique chemical properties and biological reactivity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1:
| Bacterial Strain | MIC (µM) |
|---|---|
| Escherichia coli | 2.33 - 156.47 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Candida albicans | 16.69 - 78.23 |
These results suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Studies have indicated its ability to inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in cancer cell lines.
- Case Study : A study evaluated the effect of the compound on MDA-MB-231 breast cancer cells, demonstrating a significant increase in apoptotic cells (from 0.18% to 22.04%) compared to control groups . This indicates a robust potential for inducing programmed cell death in cancer cells.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes such as carbonic anhydrases (CAs), which are implicated in various physiological processes and disease states .
- Pathway Modulation : It modulates cellular signaling pathways associated with growth and apoptosis, impacting cell survival and proliferation.
- Binding Affinity : The compound binds to specific receptors on cell membranes, altering cellular responses and potentially leading to therapeutic effects .
Research Findings
Recent studies have expanded on the biological activities of related compounds within the benzenesulfonamide class:
- Antibacterial Studies : A series of benzenesulfonamide derivatives were synthesized and tested for their antibacterial properties against E. coli, with some compounds showing significant inhibitory action .
- Carbonic Anhydrase Inhibition : Several derivatives exhibited selective inhibition against human carbonic anhydrase isoforms, indicating potential applications in treating conditions like glaucoma and epilepsy .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a sulfonyl chloride derivative (e.g., 4-methoxybenzenesulfonyl chloride) and 2-(4-methoxyphenyl)ethylamine. Reaction conditions typically involve anhydrous solvents like dichloromethane or THF under nitrogen atmosphere, with triethylamine as a base. Post-reaction purification via silica gel column chromatography (e.g., using gradients of ethyl acetate/petroleum ether) ensures high purity. For analogous sulfonamides, yields of 50–85% have been reported, with characterization by TLC and spectroscopic methods .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Use deuterated DMSO or CDCl3 to identify aromatic protons (δ 6.8–7.8 ppm), methoxy groups (δ ~3.8 ppm), and ethylenic linkages. Multiplicity patterns (e.g., doublets for para-substituted aryl groups) confirm substitution positions .
- LC-MS : Confirm molecular weight via ESI+ or APCI+ modes. For example, a related sulfonamide derivative showed [M+H]+ at m/z 537.10, aligning with calculated values .
- FTIR : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1250 cm⁻¹ (C-O of methoxy) validate functional groups .
Advanced Research Questions
Q. How does structural modification of the ethylenediamine linker impact biological activity in kinase inhibition studies?
- Methodological Answer : The ethylenediamine moiety enhances solubility and flexibility, facilitating interactions with hydrophobic pockets in kinases like RAF. Structure-activity relationship (SAR) studies on imidazo-thiazole derivatives (e.g., compound 26b in ) demonstrate that substituents on the ethylene bridge modulate potency. For example, introducing pyrimidine groups improved IC50 values by 10-fold in melanoma models. Computational docking (AutoDock Vina) and MD simulations (>100 ns) can predict binding stability to kinase domains .
Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (PK) or metabolic instability. To address this:
- In Vitro : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays.
- In Vivo : Conduct PK studies in rodent models via intravenous/oral administration, with plasma analysis by LC-MS/MS. For example, a related RAF inhibitor showed a 2.5-hour half-life but required nanoformulation to improve bioavailability .
Q. How can crystallographic data inform the design of sulfonamide derivatives with enhanced target selectivity?
- Methodological Answer : X-ray crystallography of analogous compounds (e.g., N-(4-methoxyphenyl)benzenesulfonamide in ) reveals key hydrogen bonds (e.g., S=O···H-N interactions) and π-stacking with aromatic residues. These insights guide substitutions at the 4-methoxy position to optimize steric complementarity. Rietveld refinement and Cambridge Structural Database (CSD) mining further validate packing motifs .
Q. What strategies mitigate off-target effects in cellular assays for this compound?
- Methodological Answer :
- Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target kinase interactions.
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing wild-type and kinase-deficient cell lines.
- Dose-Response Analysis : EC50 shifts in the presence of competing inhibitors (e.g., ATP analogs) confirm on-target activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
